tert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O3/c1-10(2,3)18-9(16)15-4-5-17-6-7(15)8-11-13-14-12-8/h7H,4-6H2,1-3H3,(H,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLMQFGGRRFIIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis
The synthesis of tert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate generally involves reacting a morpholine derivative with a tetrazole-forming reagent. Varying the specific conditions and reagents can affect the yield and purity of the final product. Methods for tetrazole formation include click chemistry with azides and alkyne derivatives or direct reaction with tetrazole precursors.
Multicomponent Reactions (MCRs) for Tetrazole Preparation
Multicomponent reactions offer convergent access to multiple tetrazole scaffolds, providing novelty, diversity, and complexity. These reactions have become important in medicinal chemistry for creating tetrazole libraries.
Analysis
Properties
| Property | Value |
|---|---|
| CAS No. | 863646-43-9 |
| Molecular Formula | C10H17N5O3 |
| Molecular Weight | 255.27 g/mol |
| IUPAC Name | This compound |
| Standard InChI | InChI=1S/C10H17N5O3/c1-10(2,3)18-9(16)15-4-5-17-6-7(15)8-11-13-14-12-8/h7H,4-6H2,1-3H3,(H,11,12,13,14) |
| Standard InChIKey | QQLMQFGGRRFIIA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCOCC1C2=NNN=N2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCOCC1C2=NNN=N2 |
| PubChem Compound ID | 86602802 |
Tetrazoles as Carboxylic Acid Bioisosteres
5-Substituted tetrazoles have gained prominence in medicinal chemistry because of their bioisosteric relationship to carboxylic acids. They have similar characteristics, such as comparable \$$pK_a\$$ values (tetrazole 4.5–4.9 vs. carboxylic acid 4.2–4.4), similar size, spatial arrangement of heteroatom lone pairs, and molecular electrostatic potential. Tetrazoles also exhibit enhanced metabolic stability, spatial delocalization of negative charge, and better membrane penetration due to increased lipophilicity compared to carboxylic acids.
Structural Biology
Tetrazoles can engage in up to four hydrogen bonds with their nitrogen atoms and act as metal chelators. They can also form an Arg sandwich.
Chemical Reactions Analysis
Tert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, while the morpholine ring can participate in electrophilic substitution reactions
Common reagents and conditions used in these reactions include acidic or basic conditions, organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted tetrazoles and morpholines .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing tetrazole and morpholine structures exhibit notable antibacterial properties. For instance, the patent US8178554B2 discusses the preparation of heterocyclic compounds, including those similar to tert-butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate, which are being explored as potential antibiotics against resistant bacterial strains . The tetrazole ring is known to enhance the bioactivity of various pharmaceutical agents by improving their pharmacokinetic profiles.
Cancer Research
Studies have shown that tetrazole derivatives can act as inhibitors in cancer cell proliferation. The unique electronic and steric properties of the tetrazole group allow for interactions with biological targets involved in tumor growth. For example, research on related compounds has demonstrated their ability to induce apoptosis in cancer cells, suggesting that this compound could be investigated further for anticancer applications .
Synthetic Organic Chemistry
Building Block for Synthesis
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its morpholine structure provides a versatile platform for further chemical modifications. The compound can be utilized in multi-step synthesis pathways to create various derivatives with tailored properties for specific applications .
Reactivity and Functionalization
The presence of both the carboxylate and tetrazole groups allows this compound to participate in various chemical reactions, such as nucleophilic substitutions and cycloadditions. This reactivity can be harnessed to develop new materials or pharmaceuticals with enhanced properties .
Case Study: Antibacterial Properties
A study involving a series of tetrazole-containing compounds demonstrated that modifications to the morpholine structure could significantly enhance antibacterial activity against Gram-positive bacteria. The research highlighted the importance of substituent effects on the activity profile, paving the way for the development of new antibiotics based on this scaffold .
Case Study: Anticancer Activity
Another investigation focused on the cytotoxic effects of tetrazole derivatives on various cancer cell lines. Results indicated that specific structural modifications led to increased apoptosis rates in cells, suggesting that this compound could be a candidate for further development as an anticancer agent .
Summary Table of Applications
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target .
Comparison with Similar Compounds
Functional Group Variations and Structural Analogues
Compound with Benzo[d][1,2,3]triazole Substituent
- Structure : (3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (Compound 26, ).
- Key Differences :
- Replaces tetrazole with a benzo-triazole group.
- Synthesized via HATU-mediated coupling (83% yield), yielding a molecular weight of 358.5 g/mol.
- Reduced acidity compared to tetrazole (triazole pKa ~8–10), limiting its utility as a carboxylic acid bioisostere.
- NMR data (δ 14.43 ppm for triazole proton) confirms distinct hydrogen bonding capabilities .
Oxadiazole-Containing Analogue
- Structure : tert-Butyl 4-{5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-3-yl}piperazine-1-carboxylate ().
- Key Differences: Oxadiazole ring replaces tetrazole, with a trifluoromethoxy group enhancing lipophilicity. Molecular formula: C₁₈H₂₁F₃N₄O₄ (MW 414.39 g/mol). Triclinic crystal system (space group P1) with distinct cell parameters (a = 5.773 Å, V = 1007.7 ų).
Aminoethyl-Substituted Morpholine Derivative
- Structure: tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate ().
- Key Differences: Aminoethyl group instead of tetrazole, introducing basicity (pKa ~9–10 for amines). Smaller molecular formula: C₁₁H₂₂N₂O₃ (MW 230.3 g/mol). Lacks aromatic heterocycle, reducing π-π stacking interactions in drug-receptor binding .
Physicochemical Properties
Biological Activity
tert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate (CAS Number: 863646-43-9) is a compound featuring a unique combination of a tetrazole ring and a morpholine structure, which contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 255.274 g/mol. The structural characteristics include:
- Tetrazole Ring : Known for its metabolic stability and ability to mimic carboxylic acids.
- Morpholine Ring : Contributes to the compound's solubility and reactivity.
The biological activity of this compound is primarily attributed to its tetrazole component, which acts as a carboxylic acid mimic. This property allows it to interact with various biological targets, influencing metabolic pathways and cellular functions.
Target Interactions
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic processes, potentially affecting pathways related to inflammation and neurodegeneration.
- Receptor Modulation : It may interact with specific receptors in the central nervous system, which could have implications for neurological disorders.
Antimicrobial Properties
Research indicates that compounds with tetrazole rings exhibit antimicrobial activity. Studies suggest that this compound may possess similar properties, although specific data on its efficacy against various pathogens is limited.
Neuroprotective Effects
Preliminary studies indicate that this compound may have neuroprotective effects. For instance, in vitro experiments demonstrated that it could reduce oxidative stress markers in neuronal cells exposed to amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease:
| Treatment | Cell Viability (%) | TNF-α Levels (pg/mL) |
|---|---|---|
| Control | 100 | 10 |
| Aβ Only | 43.78 | 50 |
| Aβ + tert-butyl | 62.98 | 30 |
These results suggest that this compound may help mitigate the cytotoxic effects of Aβ by reducing inflammatory cytokine production.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its resistance to biological degradation due to the tetrazole moiety. This feature enhances its bioavailability and potential therapeutic efficacy:
- Absorption : The compound is likely well absorbed due to its lipophilic morpholine structure.
- Distribution : Its ability to cross the blood-brain barrier may allow it to exert effects in the central nervous system.
- Metabolism : The resistance to metabolic degradation suggests prolonged action within biological systems.
Case Studies and Research Findings
- In Vitro Studies : Experiments have demonstrated that this compound can protect astrocytes from Aβ-induced toxicity, indicating potential use in neurodegenerative disease models.
- In Vivo Models : Further research is necessary to evaluate its efficacy in animal models of Alzheimer's disease and other neurodegenerative conditions.
Comparison with Related Compounds
The biological activity of this compound can be compared with other tetrazole-containing compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| M4 | Carbamate | β-secretase inhibitor |
| Pyrrolidine derivative | Pyrrolidine | Antimicrobial effects |
These comparisons highlight the unique properties of this compound, particularly its potential neuroprotective effects.
Q & A
Q. What advanced techniques validate the compound’s role in PROTAC (Proteolysis-Targeting Chimera) design?
- Methodology:
- Western blotting: Quantify degradation of target proteins (e.g., WDR5) in cell lysates after treatment .
- SPR (Surface Plasmon Resonance): Measure binding kinetics between the compound and E3 ligase components .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
